4-Fluoro-4'-hydroxybenzophenone

Overview

Description

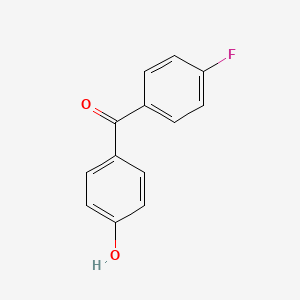

4-Fluoro-4’-hydroxybenzophenone: is an organic compound with the molecular formula C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol . It is a member of the benzophenone class of compounds, characterized by a phenol group substituted by a 4-fluorobenzoyl group at position 4 . This compound is known for its applications in various fields, including material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-4’-hydroxybenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 4-fluorobenzoyl chloride with phenol in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) . The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of 4-fluoro-4’-hydroxybenzophenone follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified through recrystallization using solvents like glacial acetic acid .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4’-hydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like or in acidic conditions.

Reduction: Reagents like or .

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones.

Scientific Research Applications

4-Fluoro-4’-hydroxybenzophenone has several applications in scientific research:

Material Science: Used in the synthesis of xerogels and other advanced materials.

Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Electrochemistry: Utilized in the fabrication of screen-printed electrodes for electrocatalytic applications.

Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 4-fluoro-4’-hydroxybenzophenone involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.

Pathways Involved: It can participate in redox reactions and act as a ligand in coordination chemistry.

Comparison with Similar Compounds

4-Hydroxybenzophenone: Lacks the fluorine substituent, leading to different reactivity and applications.

4-Fluorobenzophenone: Lacks the hydroxyl group, affecting its chemical properties and uses.

Biological Activity

4-Fluoro-4'-hydroxybenzophenone (CAS Number: 117666) is a compound belonging to the benzophenone family, known for its diverse applications in pharmaceuticals, cosmetics, and materials science. The presence of a fluorine atom and hydroxyl group in its structure enhances its biological activity, making it a subject of interest for various research studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and associated case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a phenolic hydroxyl group and a fluorinated aromatic ring, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 216.21 g/mol |

| Melting Point | 115-118 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound can scavenge free radicals effectively, reducing cellular damage in vitro .

The compound also shows interesting photochemical properties. Upon UV irradiation, it undergoes photochemical reactions that can lead to the formation of reactive species. These reactions have been studied for their potential applications in phototherapy and as photoinitiators in polymerization processes .

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing inhibitory effects that indicate its potential use as an antimicrobial agent in pharmaceutical formulations .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while the compound exhibits cytotoxic effects on certain cancer cell lines, it also demonstrates selectivity, sparing normal cells at lower concentrations. This selectivity is crucial for developing targeted cancer therapies .

Study on Antioxidant Activity

In a controlled study, this compound was administered to cultured human cells subjected to oxidative stress. The results showed a marked decrease in oxidative markers compared to untreated controls, suggesting its potential role as a protective agent against oxidative damage .

Phototherapy Application

Another case study investigated the use of this compound in phototherapy for skin disorders. Patients treated with formulations containing this compound showed significant improvement in skin lesions after exposure to UV light, supporting its application in dermatological treatments .

Properties

IUPAC Name |

(4-fluorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRVUOFDBXRZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180587 | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25913-05-7 | |

| Record name | 4-Fluoro-4′-hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25913-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-4'-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-4'-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Fluoro-4'-hydroxybenzophenone in polymer chemistry?

A1: this compound is a key monomer in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics. [, , ] Its reactivity stems from the fluorine atom, which can undergo nucleophilic aromatic substitution, enabling polymerization reactions with suitable bisphenols or their activated derivatives. [, ]

Q2: How does the presence of cyclic oligomers affect the polymerization of this compound?

A2: Research has shown that the synthesis of poly(oxy-1,3-phenylenecarbonyl-1,4-phenylene) (isoPEK) using this compound can be hindered by the formation of cyclic oligomers, particularly at lower temperatures or in dilute solutions. [] These cyclic oligomers compete with linear polymer growth and can impact the final polymer properties.

Q3: Can this compound be used to create copolymers?

A3: Yes, this compound can be copolymerized with other monomers to create materials with tailored properties. For example, it has been successfully copolymerized with 4-fluoro-4′-hydroxybenzophenone to produce copolymers of PEK and isoPEK, exhibiting a range of melting points and crystallinity. []

Q4: Beyond its use in polymers, have any other applications of this compound been explored?

A4: Theoretical investigations using computational chemistry suggest that this compound possesses a large hyperpolarizability value. [] This property indicates its potential usefulness in nonlinear optical applications, which could be a promising area for further research.

Q5: Are there any methods for isolating and characterizing the cyclic oligomers formed during this compound polymerization?

A5: Yes, cyclic oligo(ether ketone)s can be extracted from poly(ether ketone) using hot chloroform. [] These extracts can then be further analyzed and fractionated using techniques like GPC and MALDI-TOF mass spectrometry to determine the size distribution of the cyclic oligomers. Individual cyclic oligomers, such as the cyclic trimer, tetramer, and pentamer, can be isolated through column chromatography and characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.